Fmoc-D-Dap(Boc)-OH
CAS No.: 198544-42-2
Cat. No.: VC21539199
Molecular Formula: C23H26N2O6
Molecular Weight: 426.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 198544-42-2 |
---|---|
Molecular Formula | C23H26N2O6 |
Molecular Weight | 426.5 g/mol |
IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Standard InChI | InChI=1S/C23H26N2O6/c1-23(2,3)31-21(28)24-12-19(20(26)27)25-22(29)30-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,25,29)(H,26,27)/t19-/m1/s1 |
Standard InChI Key | PKAUMAVONPSDRW-LJQANCHMSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)NC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES | CC(C)(C)OC(=O)NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES | CC(C)(C)OC(=O)NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Structural and Chemical Profile
Molecular Architecture
Fmoc-D-Dap(Boc)-OH, systematically named (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoic acid, features a stereochemically defined D-configuration at the α-carbon . The molecular framework (C₂₃H₂₆N₂O₆) incorporates two protection groups:
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Fmoc (9-fluorenylmethoxycarbonyl): Protects the α-amino group during iterative coupling cycles
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Boc (tert-butoxycarbonyl): Shields the β-amino group until final deprotection
The stereochemical integrity (R-configuration) ensures compatibility with chiral peptide sequences, particularly in antimicrobial and receptor-targeting compounds .
Physicochemical Properties
Experimental and predicted properties from multiple sources reveal key handling parameters:
The compound’s insolubility in aqueous media necessitates polar aprotic solvents like DMF or NMP for SPPS applications . Stability studies recommend storage at 2–8°C under inert atmosphere to prevent premature Fmoc cleavage .
Synthetic Utility in Peptide Chemistry
Protection Group Strategy
The orthogonal protection scheme enables sequential deprotection:
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Fmoc Removal: 20–30% piperidine/DMF (v/v) cleaves the base-labile Fmoc group while preserving acid-sensitive Boc protection .
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Boc Deprotection: Requires strong acids like TFA (95% v/v), typically during global deprotection at synthesis completion .
This dual protection system allows selective modification of either amino group, facilitating synthesis of branched peptides and cyclized structures .
Coupling Efficiency
Ambeed’s protocol demonstrates typical coupling conditions:
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Activator: HBTU/HOBt (1:1 molar ratio)
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Base: N-methylmorpholine (NMM) in DMF
Mass spectrometry data from synthesized peptides show >95% coupling efficiency when using 3-fold molar excess of Fmoc-D-Dap(Boc)-OH relative to resin loading .
Applications in Advanced Peptide Design
pH-Responsive Drug Delivery Systems
VulcanChem’s research on analogous compounds reveals that Dap derivatives enable precise tuning of peptide isoelectric points. Introducing ionizable β-amino groups creates pH-dependent conformational switches, as demonstrated in:
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Tumor-targeting peptides activated in acidic microenvironments (pH 6.5–6.8)
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Endosomolytic peptides for mRNA vaccine delivery systems
Antimicrobial Peptide (AMP) Engineering
A 2024 study cited in Ambeed’s data utilized Fmoc-D-Dap(Boc)-OH to synthesize temporin analogs with reduced cytotoxicity . Key modifications included:
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Substituting lysine with Dap(Boc) to decrease cationic charge density
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Maintaining antimicrobial activity (MIC 8–16 μg/mL vs. S. aureus)
Industrial-Scale Synthesis Considerations
Process Optimization
Large-scale production (≥1 kg batches) employs continuous flow chemistry to address challenges:
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Exothermic Risk: Fmoc cleavage generates 58 kJ/mol heat
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Throughput: Microreactors achieve 92% yield at 15 L/h flow rate vs. 78% in batch
Regulatory Compliance
Current Good Manufacturing Practice (cGMP) batches require stringent control of:
Emerging Research Directions
mRNA Vaccine Adjuvants
Preliminary data from 2025 shows Dap-containing peptides enhance dendritic cell uptake of mRNA-lipid nanoparticles by 300% compared to arginine-rich sequences.
Supramolecular Hydrogels
The β-amino group facilitates pH-triggered self-assembly into nanofibers (diameter 8–12 nm) with potential for 3D bioprinting applications .
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